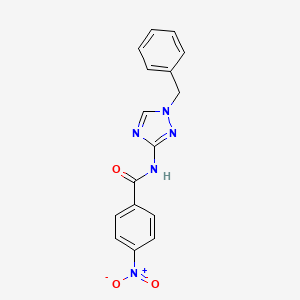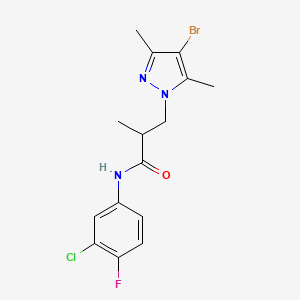![molecular formula C28H34N4O B10946994 N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10946994.png)
N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is a complex organic compound that features a unique combination of adamantyl, pyrazolyl, and quinolinecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and pyrazolyl intermediates, followed by their coupling with a quinolinecarboxamide derivative. Common reagents used in these reactions include alkylating agents, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxamide derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs. Substitution reactions can result in a wide range of functionalized derivatives with diverse chemical properties .
Scientific Research Applications
N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: It has shown promise in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, with unique properties
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability and enhances the compound’s ability to penetrate biological membranes. The pyrazolyl and quinolinecarboxamide moieties interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-Adamantyl)-1H-pyrazol-3-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide: This compound shares the adamantyl and pyrazolyl groups but differs in the quinolinecarboxamide moiety.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound contains a pyrazolyl group but lacks the adamantyl and quinolinecarboxamide moieties.
Uniqueness
N-[1-(1-Adamantyl)propyl]-2-(1-ethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and membrane permeability, while the pyrazolyl and quinolinecarboxamide moieties provide versatile functionalization options and biological activity .
Properties
Molecular Formula |
C28H34N4O |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(1-ethylpyrazol-4-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C28H34N4O/c1-3-26(28-13-18-9-19(14-28)11-20(10-18)15-28)31-27(33)23-12-25(21-16-29-32(4-2)17-21)30-24-8-6-5-7-22(23)24/h5-8,12,16-20,26H,3-4,9-11,13-15H2,1-2H3,(H,31,33) |
InChI Key |
UHFFBTZUZCIZQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CN(N=C6)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-difluorophenyl)-3-(phenoxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10946921.png)
![N-(1-adamantylmethyl)-4-[(2,6-dichlorophenoxy)methyl]benzamide](/img/structure/B10946925.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10946945.png)
![ethyl ({(4E)-1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetate](/img/structure/B10946952.png)


![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B10946970.png)
![4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10946972.png)
methanone](/img/structure/B10946973.png)
methanone](/img/structure/B10946976.png)
![2-{[3-cyano-6-(heptafluoropropyl)-4-methylpyridin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B10946979.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946982.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10946989.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B10946990.png)
